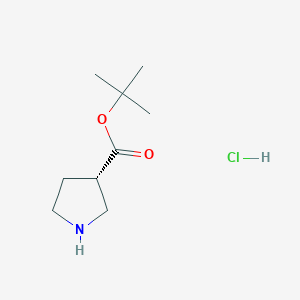
1-(2-bromo-3-chlorophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-bromo-3-chlorophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8BrCl2N . It is a derivative of methanamine, which is substituted with a 2-bromo-3-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methanamine core, which is substituted at the 1-position with a 2-bromo-3-chlorophenyl group . The bromine and chlorine atoms are halogens, which are known for their high electronegativity. This can influence the chemical reactivity and physical properties of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.96 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information .Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromo-3-chlorophenyl)methanamine hydrochloride involves the reaction of 2-bromo-3-chlorobenzaldehyde with methylamine followed by reduction of the resulting imine to the amine.", "Starting Materials": [ "2-bromo-3-chlorobenzaldehyde", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3-chlorobenzaldehyde in ethanol and add methylamine.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add sodium borohydride.", "Step 5: Heat the mixture to reflux for several hours.", "Step 6: Cool the mixture and add hydrochloric acid to precipitate the product.", "Step 7: Filter the product and wash with ethanol to obtain 1-(2-bromo-3-chlorophenyl)methanamine hydrochloride." ] } | |
Numéro CAS |
2728378-04-7 |
Formule moléculaire |
C7H8BrCl2N |
Poids moléculaire |
256.95 g/mol |
Nom IUPAC |
(2-bromo-3-chlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H |
Clé InChI |
SVXCFCWZLCPRFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Br)CN.Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



